Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone
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Overview
Description
Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core fused with a piperazine ring and a thiophene moiety
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown significant inhibitory activity against cdk2 . This inhibition likely occurs through the compound’s interaction with the ATP-binding pocket of CDK2, preventing the phosphorylation of downstream targets and thus halting cell cycle progression .
Biochemical Pathways
This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . As potential CDK2 inhibitors, these compounds could induce cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, to which this compound belongs, have been shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to have significant effects on various types of cells . These effects can include changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have been shown to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been shown to interact with various transporters or binding proteins, and can influence the compound’s localization or accumulation .
Subcellular Localization
Related compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . The reaction conditions often require specific temperatures and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of solvents, catalysts, and purification techniques are crucial to achieving high-quality products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to introduce different substituents on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyridine derivatives and related heterocyclic structures, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
What sets pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone apart is its unique combination of a pyrazolo[1,5-a]pyridine core with a piperazine ring and a thiophene moiety. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16(13-4-10-24-12-13)19-6-8-20(9-7-19)17(23)14-11-18-21-5-2-1-3-15(14)21/h1-5,10-12H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMMBWBQFRVDQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CSC=C2)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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